

Fenpicoxamid: Application Notes and Protocols for Agricultural Research

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For Researchers, Scientists, and Drug Development Professionals

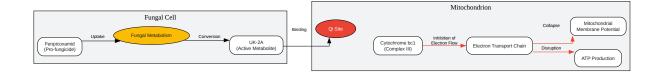
Introduction

Fenpicoxamid, commercially known as Inatreq[™] active, is a novel fungicide belonging to the picolinamide chemical class.[1] It is a pro-fungicide that, through metabolic activation by the target fungus, is converted into its biologically active form, **UK-2A**.[2][3][4] **UK-2A** is a natural product derived from the fermentation of Streptomyces sp. 517-02. This document provides detailed application notes and experimental protocols for the study and utilization of Fenpicoxamid in an agricultural research context.

Mechanism of Action

Fenpicoxamid's primary mode of action is the inhibition of mitochondrial respiration in fungi.[1] The active metabolite, **UK-2A**, targets the quinone inside (Qi) binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[2][3][5] This binding blocks electron transfer, leading to a rapid loss of mitochondrial membrane potential and subsequent cessation of fungal growth.[2][3] This mechanism is distinct from that of strobilurin (QoI) fungicides, and as a result, Fenpicoxamid does not exhibit cross-resistance with existing fungicide classes such as strobilurins, azoles, or benzimidazoles.[2][3][6]





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Mechanism of Action of Fenpicoxamid.

Target Pathogens and Agricultural Use

Fenpicoxamid demonstrates high efficacy against a broad range of Ascomycete plant pathogens. It is particularly effective for the control of:

- Zymoseptoria tritici (Septoria tritici blotch) in cereals such as wheat and rye.[2][5]
- Mycosphaerella fijiensis (Black Sigatoka) in bananas.[5][7]

It is also effective against other foliar diseases in cereals.[5]

Data Presentation In Vitro Fungicidal Activity

The following table summarizes the 50% effective concentration (EC50) values of Fenpicoxamid and its active metabolite **UK-2A** against various plant pathogenic fungi.



Pathogen	Fenpicoxamid EC50 (mg L ⁻¹)	UK-2A EC50 (mg L ⁻¹)	Reference Fungicide	Reference EC50 (mg L ⁻¹)
Zymoseptoria tritici	0.051	0.0033	Azoxystrobin	0.075
Leptosphaeria nodorum	0.082	Not Reported	Azoxystrobin	0.011
Pyricularia oryzae	0.012	Not Reported	Azoxystrobin	0.007
Ustilago maydis	0.24	Not Reported	Epoxiconazole	0.033
Phytophthora infestans	>2	Not Reported	Not Reported	Not Reported

Data sourced from:[4][8]

In Planta Protective and Curative Efficacy

The table below presents the 80% effective concentration (EC80) values from whole-plant assays, demonstrating the protective and curative activity of Fenpicoxamid.



Pathogen	Application Timing	Fenpicoxamid EC80 (mg L ⁻¹)	Reference Fungicide	Reference EC80 (mg L ⁻¹)
Zymoseptoria tritici	1-day protectant	0.8	Fluxapyroxad	0.7
Zymoseptoria tritici	5-day curative	3.1	Fluxapyroxad	2.6
Puccinia triticina	1-day protectant	0.8	Fluxapyroxad	0.6
Puccinia triticina	2-day curative	3.5	Fluxapyroxad	3.0
Alternaria solani	1-day protectant	1.8	Not Reported	Not Reported
Cercospora beticola	1-day protectant	0.7	Not Reported	Not Reported
Venturia inaequalis	1-day protectant	0.3	Not Reported	Not Reported

Data sourced from:[2][8]

Experimental Protocols In Vitro Fungitoxicity Assay (Microtiter Plate)

This protocol is designed to determine the EC50 values of Fenpicoxamid and other fungicides against filamentous fungi.

Materials:

- 96-well flat-bottom microtiter plates
- Fungal isolate of interest (e.g., Z. tritici)
- Appropriate liquid growth medium (e.g., Yeast Malt Phosphate (YMP) broth)
- Test compounds (Fenpicoxamid, UK-2A, reference fungicides)
- Dimethyl sulfoxide (DMSO)

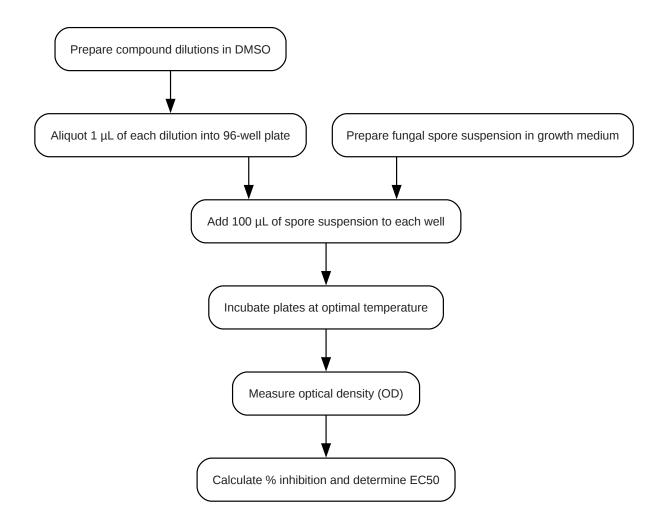


- Spore suspension of the target fungus
- Microplate reader

Procedure:

- Compound Preparation: Dissolve test compounds in DMSO to create stock solutions.
 Prepare a series of 2-fold dilutions in DMSO.
- Plate Preparation: Add 1 μ L of each compound dilution to triplicate wells of a 96-well plate. Include DMSO-only wells as a control.
- Inoculum Preparation: Prepare a spore suspension of the target fungus in the growth medium to a final concentration of 5 x 10⁵ spores mL⁻¹.
- Inoculation: Add 100 μL of the inoculated broth to each well.
- Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 23°C for Z. tritici) for a specified period, allowing for sufficient growth in the control wells.
- Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm)
 using a microplate reader to quantify fungal growth.
- Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the DMSO control. Determine the EC50 values by fitting the data to a dose-response curve using appropriate software.





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Workflow for In Vitro Fungitoxicity Assay.

Whole Plant Efficacy Assay (Greenhouse)

This protocol assesses the protective and curative efficacy of Fenpicoxamid on whole plants.

Materials:

- Healthy host plants (e.g., wheat seedlings)
- Fungal pathogen (e.g., Z. tritici spores)
- Fenpicoxamid formulation and reference fungicides



- Spray equipment calibrated for uniform application
- Controlled environment greenhouse or growth chamber

Procedure:

- Plant Growth: Grow host plants to a suitable growth stage (e.g., two-leaf stage for wheat).
- Compound Application:
 - Protective: Apply the test compounds to the plants at various concentrations. Allow the foliage to dry completely. Inoculate the plants with the fungal pathogen 24 hours after treatment.
 - Curative: Inoculate the plants with the fungal pathogen. Apply the test compounds at various concentrations at a specified time post-inoculation (e.g., 5 days for curative Z. tritici assay).
- Inoculation: Prepare a spore suspension of the pathogen in water with a surfactant (e.g., Tween 20). Spray the suspension evenly onto the plants until runoff.
- Incubation: Place the inoculated plants in a high-humidity environment for 48-72 hours to facilitate infection. Then, move them to a greenhouse with conditions conducive to disease development.
- Disease Assessment: After a suitable incubation period (e.g., 21-28 days for Z. tritici),
 visually assess the percentage of leaf area covered by disease symptoms.
- Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control. Determine the EC80 values from dose-response curves.

Fenpicoxamid Metabolism to UK-2A in Fungal Cultures

This protocol outlines a method to study the conversion of Fenpicoxamid to **UK-2A** by fungal cells.

Materials:

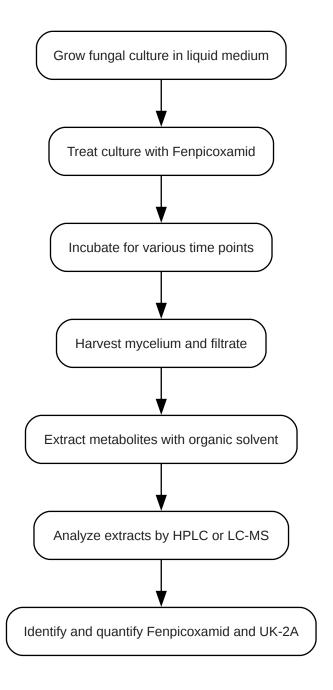


- Fungal culture (e.g., Z. tritici)
- Liquid growth medium (e.g., Potato Dextrose Broth)
- Fenpicoxamid
- Extraction solvents (e.g., ethyl acetate)
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
- Analytical standards for Fenpicoxamid and UK-2A

Procedure:

- Culture Growth: Grow the fungal culture in liquid medium to a suitable density.
- Treatment: Add Fenpicoxamid to the culture at a known concentration.
- Incubation: Incubate the treated culture for various time points.
- Extraction: At each time point, harvest the fungal mycelium and the culture filtrate separately. Extract the metabolites from both fractions using an appropriate organic solvent.
- Analysis: Analyze the extracts by HPLC or LC-MS.
- Quantification: Compare the retention times and mass spectra of the peaks in the samples to the analytical standards of Fenpicoxamid and UK-2A to identify and quantify both compounds.





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